Methyl 4-(carbamimidoylmethyl)benzoate
Description
Methyl 4-(carbamimidoylmethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a carbamimidoylmethyl (-CH₂-C(=NH)NH₂) substituent at the para position of the aromatic ring. The carbamimidoyl group contributes to its polarity and hydrogen-bonding capabilities, influencing solubility and biological interactions.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-(2-amino-2-iminoethyl)benzoate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H3,11,12) |
InChI Key |
NFZUEYRYOZTNLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(carbamimidoylmethyl)benzoate typically involves the reaction of 4-carboxylbenzaldehyde or its alkyl ester with hydroxyamine to form an oxime, followed by reduction in the presence of hydrogen and sodium hydroxide . Another method involves the esterification of benzoic acid derivatives with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic reduction techniques. For example, the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia is a common approach . This method is favored for its high yield and relatively low cost.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(carbamimidoylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: NBS is commonly used for free radical bromination at the benzylic position.
Reduction: Lithium aluminium hydride (LiAlH4) and diisobutylaluminium hydride (DIBAH) are typical reducing agents.
Substitution: Conditions for nucleophilic substitution often involve polar aprotic solvents and moderate temperatures.
Major Products
Oxidation: The major product of oxidation is typically a brominated derivative at the benzylic position.
Reduction: Reduction can yield alcohols or aldehydes, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce various substituted benzoates, depending on the nucleophile involved.
Scientific Research Applications
Methyl 4-(carbamimidoylmethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(carbamimidoylmethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with cellular components. The amidine group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Carbamimidoyl Group
Methyl 4-(N-Hydroxycarbamimidoyl)Benzoate
- Structure : The carbamimidoyl group is modified with an N-hydroxy substituent (-CH₂-C(=N-OH)NH₂).
- Molecular Formula : C₁₀H₁₂N₂O₃ (vs. C₁₀H₁₃N₂O₂ for the target compound).
- Molecular Weight : 208.22 g/mol (vs. 193.22 g/mol for the target).
- Likely reduced basicity compared to the unsubstituted carbamimidoyl group due to electron-withdrawing effects of the hydroxyl.
- Applications : Such hydroxylamine derivatives are often intermediates in the synthesis of hydroxamic acids, which are explored as metalloenzyme inhibitors .
Aminoalkyl-Substituted Benzoates
(S)-Methyl 4-(1-Aminoethyl)Benzoate
- Structure: Features a chiral (S)-1-aminoethyl group (-CH(CH₃)NH₂) at the para position.
- Molecular Formula: C₁₀H₁₃NO₂.
- Molecular Weight : 179.22 g/mol.
- Key Differences: Lower molecular weight and reduced hydrogen-bonding capacity compared to the carbamimidoyl analog. The amino group enables salt formation, enhancing water solubility.
- Synthesis: Prepared via a heating reaction with 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate (83% yield).
- Applications : Chiral amines are critical in asymmetric synthesis and drug design, e.g., as building blocks for bioactive molecules .
Quinoline-Piperazine Derivatives (C1–C7 Series)**
- Representative Example: Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1).
- Structure: Incorporates a quinoline-piperazine-carbonyl moiety linked to the benzoate.
- Molecular Features: Extended aromatic systems (quinoline, phenyl) enhance lipophilicity and π-π stacking interactions. Piperazine introduces basicity and conformational flexibility.
- Synthesis : Synthesized as yellow/white solids via crystallization in ethyl acetate, characterized by ¹H NMR and HRMS .
- Applications: Quinoline derivatives are studied for antimicrobial, anticancer, and anti-inflammatory activities. The piperazine linkage may improve pharmacokinetic properties, such as blood-brain barrier penetration .
Discussion of Key Findings
- Polarity and Solubility: The carbamimidoyl group in the target compound confers higher polarity compared to aminoethyl or quinoline-piperazine analogs, suggesting better aqueous solubility. However, the N-hydroxy variant () may exhibit even greater solubility due to its hydroxyl group .
- Synthetic Complexity: The quinoline-piperazine derivatives () require multi-step synthesis, whereas the carbamimidoyl and aminoethyl analogs () are synthesized via simpler routes with moderate to high yields.
- Biological Relevance: Amidines (carbamimidoyl) are known to interact with serine proteases or nucleic acids, while quinolines target DNA topoisomerases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
